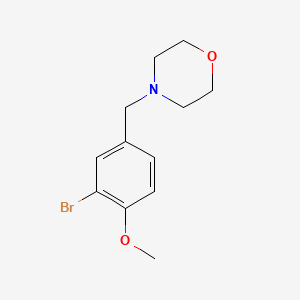

4-(3-bromo-4-methoxybenzyl)morpholine

Description

Evolution of Morpholine-Containing Scaffolds in Drug Discovery and Medicinal Chemistry

The morpholine (B109124) ring, a heterocyclic motif containing both an ether and an amine functional group, has established itself as a "privileged scaffold" in medicinal chemistry. Current time information in Pasuruan, ID.e3s-conferences.orgresearchgate.net Its journey from a simple organic compound to a cornerstone in drug design is marked by its frequent appearance in a wide array of approved and experimental drugs. Current time information in Pasuruan, ID. The utility of the morpholine moiety stems from its favorable physicochemical, biological, and metabolic properties. Current time information in Pasuruan, ID.

The versatility of the morpholine scaffold is further demonstrated by its role in a variety of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. Current time information in Pasuruan, ID.nih.gov This wide range of activities has spurred continuous research into the synthesis and biological evaluation of novel morpholine-containing compounds. e3s-conferences.orgresearchgate.net

Contextualization of Substituted Benzyl (B1604629) Morpholines as Research Targets

Within the extensive family of morpholine derivatives, substituted benzyl morpholines represent a significant area of research. The general structure of a 4-benzylmorpholine (B76435) consists of a morpholine ring attached to a benzyl group. The reactivity of this class of compounds is influenced by both the nucleophilic nitrogen of the morpholine ring and the potential for electrophilic substitution on the phenyl ring of the benzyl group.

The substitution pattern on the benzyl ring plays a crucial role in determining the biological activity of these compounds. The nature and position of substituents can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. For example, studies on various substituted benzyl morpholine analogues have revealed their potential as enzyme inhibitors, with the specific substitutions dictating the potency and selectivity of the inhibition.

The 3-bromo-4-methoxy substitution pattern present in the target compound of this article is of particular interest. The bromine atom, a halogen, can participate in halogen bonding and can also serve as a site for further chemical modification through reactions like nucleophilic substitution or cross-coupling. Current time information in Pasuruan, ID. The methoxy (B1213986) group, an electron-donating group, can influence the electronic environment of the benzene (B151609) ring and participate in hydrogen bonding interactions with biological targets. nih.gov

Current Research Landscape and Knowledge Gaps Pertaining to 4-(3-bromo-4-methoxybenzyl)morpholine Analogues

The current research landscape for this compound itself is relatively sparse, with most available information coming from chemical suppliers. Current time information in Pasuruan, ID. However, research on analogues provides valuable insights. Studies on various substituted benzyl morpholines have explored their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.govrsc.org

For instance, research on morpholino derivatives of benzyl-benzodioxole has shown that the position of methoxy substituents on the benzyl moiety significantly affects their ability to inhibit tubulin polymerization, a target for anticancer drugs. nih.gov Specifically, compounds with methoxy groups at the 2' and 4' positions were found to be highly potent. nih.gov Another study on morpholine-substituted diphenylpyrimidine derivatives identified potent inhibitors of EGFR T790M, a mutation associated with resistance to certain cancer therapies. nih.gov

A significant knowledge gap exists regarding the specific biological targets and mechanisms of action of this compound. While the individual contributions of the morpholine ring, the bromo substituent, and the methoxy substituent can be inferred from studies on other compounds, their combined effect in this specific arrangement has not been extensively investigated. There is a need for detailed pharmacological studies to elucidate its potential therapeutic applications.

Research Objectives and Foundational Hypotheses for Investigations into this compound

Based on the existing literature on related compounds, several research objectives and foundational hypotheses can be formulated for the investigation of this compound.

Research Objectives:

To synthesize and characterize this compound.

To evaluate its in vitro and in vivo biological activity across a range of assays, including anticancer, antimicrobial, and anti-inflammatory screens.

To identify the specific molecular targets of the compound.

To conduct structure-activity relationship (SAR) studies by synthesizing and testing a series of analogues with variations in the substitution pattern on the benzyl ring.

Foundational Hypotheses:

The presence of the 3-bromo-4-methoxy substitution pattern on the benzyl ring will confer unique biological activities compared to other substituted benzyl morpholines.

The bromine atom will serve as a handle for further synthetic modifications to optimize potency and selectivity.

The compound will exhibit inhibitory activity against specific enzymes or receptors implicated in disease pathways, based on the known activities of other morpholine derivatives. For example, it could be hypothesized to have activity against kinases or cholinesterases. nih.gov

The combination of the morpholine scaffold with the specific benzyl substitution will result in a favorable pharmacokinetic profile.

Structure

3D Structure

Properties

IUPAC Name |

4-[(3-bromo-4-methoxyphenyl)methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-15-12-3-2-10(8-11(12)13)9-14-4-6-16-7-5-14/h2-3,8H,4-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDLMFXLCMQFNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2CCOCC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701250637 | |

| Record name | 4-[(3-Bromo-4-methoxyphenyl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701250637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886-48-6 | |

| Record name | 4-[(3-Bromo-4-methoxyphenyl)methyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(3-Bromo-4-methoxyphenyl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701250637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 3 Bromo 4 Methoxybenzyl Morpholine and Its Functionalized Analogues

Strategic N-Alkylation Routes Utilizing Substituted Benzyl (B1604629) Halides

The most direct and widely employed method for the synthesis of 4-(3-bromo-4-methoxybenzyl)morpholine is the nucleophilic substitution reaction between morpholine (B109124) and a suitable 3-bromo-4-methoxybenzyl halide. This N-alkylation reaction is a cornerstone of amine synthesis, valued for its simplicity and reliability. researchgate.net The reaction typically involves the attack of the secondary amine nitrogen of morpholine on the electrophilic benzylic carbon of the benzyl halide, displacing the halide leaving group.

The reaction is generally performed in the presence of a base to neutralize the hydrohalic acid byproduct, thereby preventing the protonation of the morpholine reactant and driving the reaction to completion. Common bases include inorganic carbonates like potassium carbonate or organic amines such as triethylamine. The choice of solvent can influence the reaction rate, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being effective. A similar strategy is used for synthesizing related compounds, such as 4-(3-chloropropyl)morpholine, where morpholine is reacted with 1-bromo-3-chloropropane. chemicalbook.com

Table 1: N-Alkylation for this compound

| Reactant 1 | Reactant 2 | Typical Conditions | Product |

|---|---|---|---|

| Morpholine | 3-bromo-4-methoxybenzyl bromide | K₂CO₃, Acetonitrile, Reflux | This compound |

Transition Metal-Catalyzed Coupling Reactions in the Construction of the Morpholine Framework

Transition metal catalysis offers powerful tools for constructing C-N bonds and has revolutionized the synthesis of arylamines and related heterocycles. nih.govmdpi.com These methods are particularly valuable for creating functionalized analogues of this compound that may not be accessible through direct N-alkylation.

Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, has become a premier method for forming aryl-amine bonds. wiley.com This reaction is highly versatile for coupling aryl halides or triflates with a wide range of amines, including morpholine. researchgate.netnih.gov For the synthesis of analogues of the target compound, this protocol could be used to couple morpholine with a suitably substituted aryl halide. beilstein-journals.org

The catalytic cycle typically involves a Pd(0) species, which undergoes oxidative addition into the aryl halide bond. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. Reductive elimination from this complex yields the desired N-aryl morpholine product and regenerates the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands being particularly effective. wiley.com

Table 2: Representative Palladium-Catalyzed Amination of Morpholine

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Substituted Aryl Chloride/Bromide | Morpholine | Pd₂(dba)₃ / Phosphine Ligand (e.g., SPhos) | NaOtBu | Toluene | N-Aryl Morpholine |

These reactions generally tolerate a wide variety of functional groups on the aryl halide, allowing for the synthesis of diverse libraries of N-aryl morpholine derivatives. researchgate.net

Copper-catalyzed reactions provide a valuable alternative to palladium-based methods for C-N bond formation and other derivatizations. The Chan-Lam coupling, for instance, allows for the N-arylation of amines using arylboronic acids, offering mild reaction conditions that are orthogonal to many palladium-catalyzed processes. beilstein-journals.org

More recently, copper has been used to catalyze the direct C-H amination of certain substrates, providing an atom-economical approach to installing amine functionalities. beilstein-journals.org A copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates has also been developed for the efficient synthesis of highly substituted morpholines. nih.gov This method allows for the construction of the morpholine ring itself with various substitution patterns, which could then be further functionalized. nih.gov For example, a chiral morpholine scaffold can be coupled with an aryl bromide under copper-mediated conditions to produce complex analogues. nih.gov

Multi-Step Synthetic Sequences for Complex this compound Derivatives

The synthesis of complex analogues often requires multi-step sequences where key structural motifs are built sequentially. libretexts.org A general strategy could involve the initial synthesis of a functionalized precursor, followed by the crucial coupling or cyclization step to form the final morpholine derivative.

For instance, a multi-step route to a derivative could begin with the synthesis of a substituted benzyl precursor. The synthesis of 3-bromo-4-methoxyaniline, a related precursor, can be achieved from p-fluoronitrobenzene through a sequence of bromination, methoxylation, and reduction. google.comgoogle.com A similar logic can be applied to generate a variety of substituted benzyl halides or other electrophiles.

A hypothetical multi-step synthesis is outlined below:

Step 1: Bromination: Regioselective bromination of a substituted anisole (B1667542) derivative to install the bromine at the desired position. The directing effects of the existing substituents are crucial for achieving the correct isomer. libretexts.org

Step 2: Halogenation/Activation of Benzyl Position: Conversion of the methyl group of the substituted bromo-anisole into a benzyl halide (e.g., benzyl bromide) using a radical initiator like N-bromosuccinimide (NBS).

Step 3: Synthesis of a Functionalized Morpholine: If a non-standard morpholine is required (e.g., with substituents on the ring), it can be synthesized separately. For example, substituted morpholines can be prepared from 1,2-amino alcohols. chemrxiv.org

Step 4: Final N-Alkylation: Coupling of the synthesized benzyl halide from Step 2 with the functionalized morpholine from Step 3 to yield the final complex derivative.

This modular approach allows for the systematic variation of different parts of the molecule to establish structure-activity relationships. e3s-conferences.org

Regioselective and Stereoselective Synthesis of Advanced Intermediates and Target Compounds

Control over regioselectivity and stereoselectivity is paramount when synthesizing complex molecules with specific biological functions.

Regioselectivity is critical during the synthesis of the substituted aromatic portion of the molecule. For example, in the synthesis of the 3-bromo-4-methoxybenzyl fragment, the bromination of 4-methoxytoluene or a related precursor must be controlled to yield the desired 3-bromo isomer over other possibilities. The choice of brominating agent and reaction conditions can significantly influence the regiochemical outcome. Iodine has been used as a catalyst for the regioselective synthesis of quinoline (B57606) derivatives under metal-free conditions, highlighting a strategy for controlling regiochemistry. rsc.org

Stereoselectivity becomes important when the morpholine ring or its substituents contain chiral centers. The synthesis of enantiomerically pure morpholine derivatives often starts from chiral amino alcohols. organic-chemistry.org Various methods have been developed for the diastereoselective and enantioselective synthesis of substituted morpholines. semanticscholar.org For example, iron(III) can catalyze a diastereoselective synthesis of disubstituted morpholines from amino ethers. organic-chemistry.org The synthesis of specific enantiomers is often crucial, as biological activity frequently resides in only one enantiomer of a chiral molecule. nih.gov

Synthetic Route Optimization and Yield Enhancement Strategies

Optimizing synthetic routes to maximize yield, minimize waste, and ensure scalability is a critical aspect of chemical synthesis. For the preparation of this compound and its derivatives, several parameters can be fine-tuned.

Key optimization strategies include:

Catalyst and Ligand Screening: In transition metal-catalyzed reactions, the choice of metal, ligand, and catalyst loading is crucial. Screening a variety of ligands can dramatically improve reaction yields and turnover numbers. nih.gov

Solvent and Base Selection: The polarity of the solvent and the strength of the base can significantly affect reaction rates and equilibrium positions in both N-alkylation and cross-coupling reactions. For instance, in palladium-catalyzed aminations, the base not only neutralizes acid but also participates in the catalytic cycle. researchgate.net

Temperature and Reaction Time: Adjusting the temperature and monitoring the reaction progress can prevent the formation of byproducts and ensure complete conversion of starting materials. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields for the synthesis of morpholine-based chalcones. nih.gov

Purification Methods: Developing efficient purification protocols, such as crystallization or optimized chromatography conditions, is essential for obtaining the target compound with high purity and minimizing product loss during work-up. nih.gov

A study on the optimization of 4-phenylamino-3-quinolinecarbonitriles as Src kinase inhibitors demonstrated that systematic modification of substituents and linkers, guided by assay results, led to compounds with significantly enhanced potency. nih.gov This iterative process of synthesis, testing, and optimization is fundamental to developing advanced chemical entities.

Comprehensive Molecular Characterization and Structural Elucidation of 4 3 Bromo 4 Methoxybenzyl Morpholine

Spectroscopic Profiling for Structural Confirmation

Spectroscopic methods are instrumental in confirming the identity and elucidating the structural features of a molecule. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside High-Resolution Mass Spectrometry (HRMS), provides a complete profile of 4-(3-bromo-4-methoxybenzyl)morpholine.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each hydrogen and carbon atom in the this compound molecule.

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group, the benzylic methylene (B1212753) protons, and the morpholine (B109124) ring protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. Specifically, one would expect a singlet for the proton at C2, a doublet for the proton at C6, and a doublet for the proton at C5, with coupling constants typical for ortho and meta relationships. The methoxy protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The benzylic protons (CH₂) adjacent to the nitrogen of the morpholine ring would present as a singlet, while the protons of the morpholine ring itself would show two distinct multiplets, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms, respectively.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum would show signals for each unique carbon atom. The carbon atoms of the benzene ring would appear in the aromatic region (typically 110-160 ppm), with the carbon attached to the bromine atom showing a characteristic shift. The methoxy carbon would be observed around 55-60 ppm. The benzylic carbon and the carbons of the morpholine ring would also have distinct chemical shifts. Based on data from similar structures, the morpholine carbons adjacent to the nitrogen and oxygen are expected around 53 ppm and 67 ppm, respectively. researchgate.netchemicalbook.comresearchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 | s | 1H | Ar-H2 |

| ~7.1 | d | 1H | Ar-H5 |

| ~6.8 | d | 1H | Ar-H6 |

| ~3.8 | s | 3H | -OCH₃ |

| ~3.4 | s | 2H | Ar-CH₂-N |

| ~3.7 | t | 4H | -N(CH₂)₂- |

| ~2.4 | t | 4H | -O(CH₂)₂- |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~155 | Ar-C4 (-OCH₃) |

| ~133 | Ar-C1 (-CH₂) |

| ~132 | Ar-C2 |

| ~128 | Ar-C5 |

| ~112 | Ar-C6 |

| ~111 | Ar-C3 (-Br) |

| ~67 | Morpholine C-O |

| ~62 | Ar-CH₂-N |

| ~56 | -OCH₃ |

| ~53 | Morpholine C-N |

Vibrational Spectroscopy (Infrared, IR) in Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key structural components.

Aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methoxy, benzylic methylene, and morpholine ring protons would be observed in the 3000-2800 cm⁻¹ range. A strong absorption band characteristic of the C-O-C ether linkage in the morpholine ring and the methoxy group is anticipated around 1250-1000 cm⁻¹. The C-N stretching vibration of the tertiary amine in the morpholine ring would likely be found in the 1250-1020 cm⁻¹ region. The presence of the bromo-substituted benzene ring would be indicated by C-Br stretching vibrations, typically in the fingerprint region below 1000 cm⁻¹. Aromatic C=C stretching vibrations are expected as a series of peaks in the 1600-1450 cm⁻¹ region. tandfonline.comnist.govnist.gov

Electronic Absorption Spectroscopy (UV-Visible) for Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing chromophoric systems. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene ring.

The primary chromophore in this molecule is the 3-bromo-4-methoxybenzyl group. Benzene and its derivatives typically exhibit two main absorption bands: the E2-band (around 200-220 nm) and the B-band (around 250-280 nm), which arise from π → π* transitions. The substitution on the benzene ring with a bromine atom and a methoxy group is expected to cause a bathochromic (red) shift of these absorption maxima. The morpholine moiety itself does not significantly absorb in the near-UV region. researchgate.netrsc.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. For this compound, with the molecular formula C₁₂H₁₆BrNO₂, the calculated monoisotopic mass is 285.0364 u. HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds closely to this calculated value, providing unambiguous confirmation of the compound's elemental formula. The presence of a bromine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). rsc.org

Solid-State Structure Analysis via X-ray Crystallography

While spectroscopic data provides invaluable information about the molecular structure in solution, X-ray crystallography offers a definitive view of the molecule's three-dimensional arrangement in the solid state.

Determination of Crystal System and Space Group

The analysis of a single crystal of this compound by X-ray diffraction would reveal its crystal system and space group, which describe the symmetry and periodic arrangement of the molecules in the crystal lattice. Based on the structures of related morpholine and brominated aromatic compounds, it is plausible that this compound could crystallize in common crystal systems such as monoclinic or orthorhombic. mdpi.commdpi.comirphouse.comresearchgate.net The specific space group would be determined by the systematic absences in the diffraction pattern and would provide detailed information about the symmetry elements present in the unit cell. This analysis would also precisely determine bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR and revealing the molecule's preferred conformation in the solid state.

Intermolecular Interactions and Packing Arrangements in the Crystal Lattice

The molecular structure of this compound contains several features that are likely to dictate its crystal packing. These include the potential for weak hydrogen bonds, halogen bonds, and other non-covalent interactions. The morpholine ring, with its oxygen and nitrogen heteroatoms, can act as a hydrogen bond acceptor. The hydrogen atoms on the benzyl (B1604629) group and the morpholine ring can act as donors in C-H···O and C-H···N interactions.

Furthermore, the bromine atom on the phenyl ring is a potential halogen bond donor, which could interact with the oxygen or nitrogen atoms of the morpholine moiety of an adjacent molecule. The aromatic phenyl ring can also participate in π-π stacking or C-H···π interactions, which are common in the crystal structures of phenyl-containing compounds. For instance, in the crystal structure of a related compound, 4-(4-nitrobenzyl)morpholine, an intermolecular interaction between a nitro group oxygen atom and a neighboring benzene ring helps to stabilize the crystal structure. nih.gov

Conformational Analysis of the Morpholine Ring in the Solid State

Specific experimental data from solid-state studies on the conformation of the morpholine ring in this compound is not present in the available scientific literature. Nevertheless, extensive research on the morpholine moiety in various chemical environments provides a strong basis for predicting its likely conformation. nih.gov

The morpholine ring typically adopts a chair conformation, which is considerably more stable than the alternative boat or twist-boat conformations due to lower torsional and steric strain. nih.gov In this chair form, substituents on the nitrogen atom can occupy either an equatorial or an axial position.

Spectroscopic and computational studies on morpholine and its derivatives have consistently shown a preference for the chair conformation with the N-substituent in the equatorial position (Chair-Eq). nih.gov This preference is attributed to the minimization of steric hindrance. For this compound, it is therefore highly probable that the morpholine ring exists in a chair conformation with the 3-bromo-4-methoxybenzyl group occupying the equatorial position. This arrangement would minimize steric clashes between the bulky benzyl substituent and the hydrogen atoms on the morpholine ring.

While the chair conformation is the most probable, the possibility of conformational polymorphism, where different crystal forms contain molecules with different conformations, cannot be entirely ruled out without experimental data. researchgate.net In some cases, strong intermolecular interactions within a crystal lattice can stabilize a less favorable conformation. researchgate.netnih.gov However, in the absence of such specific data for the title compound, the equatorial-substituted chair conformation remains the most likely arrangement in the solid state.

Thermal Stability and Decomposition Pathway Analysis by Thermogravimetric (TGA) and Differential Thermal Analysis (DTA)

A comprehensive search of scientific databases and literature reveals no specific studies on the thermal stability and decomposition of this compound using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). Therefore, no experimental data for its decomposition pathway, thermal stability limits, or characteristic TGA/DTA curves can be presented.

In general, TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of volatile components. DTA measures the temperature difference between a sample and a reference material, indicating whether a process is exothermic or endothermic, such as melting, crystallization, or decomposition.

For a compound like this compound, a hypothetical TGA curve would be expected to show a stable baseline until the onset of decomposition. The decomposition would likely occur in one or more steps, corresponding to the cleavage of the molecule's various bonds. The DTA curve would show an endothermic peak corresponding to the melting point of the solid, followed by exothermic peaks associated with the decomposition process. The temperatures at which these events occur, and the specific nature of the decomposition products, would be unique to the compound's structure and the experimental conditions (e.g., heating rate, atmosphere). Without experimental investigation, any further discussion on the thermal behavior of this specific compound remains speculative.

Investigation of Biological Activities and Mechanistic Pathways of 4 3 Bromo 4 Methoxybenzyl Morpholine Analogues

Enzyme Inhibition Studies and Kinetic Analysis

The capacity of a compound to inhibit specific enzymes is a cornerstone of drug discovery. Analogues of 4-(3-bromo-4-methoxybenzyl)morpholine have been evaluated against several key enzyme targets, providing insights into its potential inhibitory profile.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.comnih.gov The cytosolic isoform, CA-II, is a well-established therapeutic target for various conditions, including glaucoma and certain cancers. nih.govnih.gov

The morpholine (B109124) scaffold is a feature in several compounds designed as CA-II inhibitors. nih.gov For instance, a series of morpholine-based thiazole derivatives have demonstrated potent inhibitory action against bovine CA-II. nih.gov Kinetic analysis of the most potent compound from this series revealed a concentration-dependent, competitive inhibition mechanism with a Ki value of 9.64 ± 0.007 μM. nih.gov The inhibitory mechanism of this class of compounds is often attributed to the interaction of specific moieties with the zinc ion in the enzyme's active site. nih.gov

Furthermore, the bromo-substituted phenyl ring, another key feature of this compound, has been incorporated into other classes of CA inhibitors. Studies on bromophenols and their derivatives have shown that these compounds can be promising carbonic anhydrase inhibitors, with some exhibiting effective inhibitory activity that could serve as a basis for developing novel drug candidates. nih.gov Although direct kinetic data for this compound is unavailable, the presence of these two key structural components suggests that it could potentially interact with and inhibit CA-II.

| Compound | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type | Source |

|---|---|---|---|---|

| Morpholine-based Thiazole (Compound 24) | Bovine Carbonic Anhydrase II | 9.64 ± 0.007 µM | Competitive | nih.gov |

The 12-lipoxygenase (12-LOX) enzyme is involved in the metabolism of arachidonic acid to produce pro-inflammatory mediators like 12-hydroxyeicosatetraenoic acid (12-HETE). nih.govmdpi.com This enzyme is implicated in various pathological processes, including inflammation, thrombosis, and cancer, making it an attractive target for therapeutic intervention. nih.govnih.gov

Currently, there is a lack of published research specifically investigating the inhibitory effects of this compound or its close analogues on 12-LOX. The development of potent and selective 12-LOX inhibitors is an active area of research, with studies focusing on various chemical scaffolds. nih.gov For example, certain 2-aryl quinoline (B57606) derivatives have been identified as the first inhibitors of a related isoform, 12R-LOX, showing concentration-dependent inhibition with IC50 values in the micromolar range. plu.mxresearchgate.net Other studies have identified non-competitive inhibitors of 12-hLO. nih.gov While these findings highlight the druggability of the 12-LOX enzyme, further studies are required to determine if the benzylmorpholine scaffold possesses any affinity for or inhibitory activity against this enzyme family.

Alpha-glucosidase is a key enzyme in carbohydrate digestion, responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay glucose absorption and manage postprandial hyperglycemia, a critical strategy in the treatment of type 2 diabetes. researchgate.netnih.gov

The inhibitory potential of this compound against α-glucosidase has not been reported. Research into α-glucosidase inhibitors has explored a wide array of chemical structures. researchgate.netresearchgate.net Kinetic studies of these inhibitors have revealed various mechanisms of action, including competitive, non-competitive, and mixed-type inhibition. researchgate.neteurekaselect.com For instance, a kinetic study on a potent quinazoline derivative identified it as a competitive inhibitor of the α-glucosidase enzyme. eurekaselect.comdocumentsdelivered.com Another study on fisetin, a natural flavonoid, revealed a non-competitive inhibition pattern. researchgate.net These investigations underscore the diverse ways molecules can interact with α-glucosidase, but the potential role of benzylmorpholine derivatives in this context remains to be explored.

Beyond the enzymes discussed above, structural analogues of this compound have been assessed against other enzyme targets. For example, certain synthesized derivatives have been screened for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to neurodegenerative diseases like Alzheimer's. One such compound exhibited selective, competitive inhibition against AChE with an IC50 value of 29.46 ± 0.31 µM, while showing no significant inhibition of BuChE. researchgate.net

Additionally, the morpholine ring is a critical component of ZSTK474, a known inhibitor of phosphatidylinositol 3-kinase (PI3K), an enzyme family involved in cell signaling and cancer. nih.gov Studies have shown that replacing one of the morpholine groups in ZSTK474 with other functionalities can lead to a significant reduction in its inhibitory activity, highlighting the importance of the morpholine moiety for interacting with the PI3K active site. nih.gov This suggests that the morpholine core could be a valuable pharmacophore for targeting various kinases.

Antimicrobial Efficacy and Specificity Research

The rise of multidrug-resistant (MDR) bacteria presents a major global health challenge, necessitating the discovery of new antimicrobial agents. nih.gov The morpholine scaffold is found in several compounds investigated for their antibacterial properties. researchgate.netresearchgate.net

The antimicrobial potential of compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Studies on morpholine-containing compounds have revealed a range of antibacterial activities. Some morpholine derivatives exhibit intrinsic antibacterial effects. For example, a semicarbazide containing a 4-bromophenyl moiety, derived from 4-(morpholino-4-yl)-3-nitrobenzohydrazide, demonstrated notable antibacterial potential against Enterococcus faecalis, with an MIC value of 3.91 µg/mL. nih.gov

In other cases, morpholine derivatives may not possess strong intrinsic antibacterial activity but can act as antibiotic enhancers or modulators. A study on 4-(phenylsulfonyl)morpholine found that its MIC was greater than 512 μg/mL against several bacterial strains, indicating a lack of clinically significant direct activity. nih.gov However, when combined with aminoglycoside antibiotics like amikacin and gentamicin, it significantly lowered their MICs against Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. nih.gov Similarly, certain 5-arylideneimidazolone derivatives containing a morpholine group showed weak intrinsic activity (MICs ranging from 0.03125 to 0.25 mM) but were able to significantly enhance the efficacy of oxacillin against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

These findings suggest that the this compound scaffold could potentially exhibit direct antimicrobial properties or act synergistically with existing antibiotics to combat resistant bacterial strains.

| Compound/Analogue | Bacterial Strain(s) | MIC Value | Activity Type | Source |

|---|---|---|---|---|

| Semicarbazide with 4-bromophenyl moiety | Enterococcus faecalis | 3.91 µg/mL | Intrinsic Antibacterial | nih.gov |

| 5-arylideneimidazolone derivatives | S. aureus ATCC 25923, MRSA 19449 | 0.03125 – 0.25 mM | Intrinsic Antibacterial (Weak) | nih.gov |

| 4-(Phenylsulfonyl)morpholine | E. coli, S. aureus, P. aeruginosa | >512 µg/mL | Antibiotic Modulator | nih.gov |

Antifungal Activity and Selectivity

The morpholine class of compounds has been recognized for its antifungal properties, primarily through the inhibition of sterol biosynthesis in fungal cell membranes. Research into sila-morpholine analogues, where a silicon atom is incorporated into the structure, has demonstrated potent activity against a range of human fungal pathogens. These compounds act by inhibiting two key enzymes in the ergosterol synthesis pathway: sterol reductase and sterol isomerase. This dual-target mechanism is advantageous as it may reduce the likelihood of resistance development.

While specific data for this compound is not extensively detailed in the available literature, studies on related morpholine derivatives provide insights into their potential antifungal spectrum. For instance, novel azole derivatives incorporating a morpholine ring have shown in vitro potency comparable to fluconazole against various Candida species and Cryptococcus neoformans. However, Aspergillus species have generally shown resistance to some of these derivatives nih.gov. The antifungal activity of N-benzyl derivatives of certain antibiotics has been shown to be influenced by substitutions on the benzene (B151609) ring, with halogen atoms in the para-position conferring the highest activity against pathogenic fungi like Aspergillus fumigatus, Aspergillus flavus, and Cryptococcus neoformans researchgate.net. Conversely, hydroxy or methoxy (B1213986) groups at the para-position tend to decrease antifungal efficacy researchgate.net. This suggests that the bromo and methoxy substitutions on the benzyl (B1604629) group of this compound would have competing effects on its potential antifungal activity.

| Fungal Strain | Sila-analogue 24 (Fenpropimorph analogue) MIC (µg/mL) | Fluconazole MIC (µg/mL) |

|---|---|---|

| Candida albicans ATCC 24433 | 2 | 0.5 |

| Candida glabrata NCYC 388 | 4 | 8 |

| Candida tropicalis ATCC 750 | 2 | 4 |

| Cryptococcus neoformans ATCC 34664 | 1 | 4 |

| Aspergillus niger ATCC 10578 | 8 | >64 |

Data derived from studies on sila-morpholine analogues, which share the core morpholine structure. nih.gov

Antitubercular Research with Mycobacterium tuberculosis Strains

The search for new antitubercular agents is critical in addressing the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). Morpholine-containing compounds have emerged as a promising area of investigation. For example, a series of 1,8-naphthyridine derivatives featuring a morpholine substituent demonstrated significant activity against Mycobacterium tuberculosis H37Rv researchgate.net.

Specifically, indolizine derivatives with a bromo group on the benzoyl moiety have shown promising anti-mycobacterial activity. One such compound displayed a Minimum Inhibitory Concentration (MIC) of 4 µg/mL against the H37Rv strain and 32 µg/mL against an MDR strain of Mtb nih.gov. This highlights the potential contribution of the bromo-substituted benzyl moiety to antitubercular efficacy. Further research on novel isatin-tethered quinolines has identified compounds with potent activity against drug-susceptible, MDR, and XDR strains of Mtb, with some analogues showing MIC values as low as 0.06 µg/mL against the drug-susceptible strain mdpi.com. While these are not direct analogues of this compound, they underscore the utility of halogenated aromatic rings and heterocyclic scaffolds in the design of new antitubercular drugs.

| Compound Class | Specific Analogue | Mtb Strain | MIC (µg/mL) |

|---|---|---|---|

| Indolizine Derivative | Compound with p-bromo-benzoyl group | H37Rv | 4 |

| Indolizine Derivative | Compound with p-bromo-benzoyl group | MDR-TB | 32 |

| Isatin-tethered Quinoline | Analogue Q8b | H37Rv | 0.06 |

| Isatin-tethered Quinoline | Analogue Q8b | MDR-TB | 0.24 |

| Isatin-tethered Quinoline | Analogue Q8b | XDR-TB | 1.95 |

Data represents findings from studies on related heterocyclic compounds. nih.govmdpi.com

Antileishmanial Activity Against Leishmania infantum Promastigotes

Leishmaniasis remains a significant global health problem, and new, effective treatments are urgently needed. Research into benzoxazinoid analogues has identified compounds with activity against Leishmania infantum promastigotes, with IC50 values ranging from 89 to 188 µg/mL researchgate.net. While structurally distinct, this research points to the potential of heterocyclic compounds in antileishmanial drug discovery.

More closely related studies on morpholine derivatives have shown promise. For instance, certain morphine and imiquimod compounds demonstrated cytotoxic effects on L. infantum promastigotes at low micromolar concentrations tums.ac.ir. Although these are not direct structural analogues of this compound, they indicate that molecules with complex ring systems can exhibit potent antileishmanial activity. The half-maximal inhibitory concentration (IC50) is a key metric in these studies, quantifying the concentration of a compound that inhibits 50% of parasite growth nih.gov. The evaluation of compounds against both the promastigote and the intracellular amastigote forms of the parasite is crucial for determining their potential clinical utility nih.gov.

| Compound | IC50 (µg/mL) |

|---|---|

| Bex2 | ~92 |

| Bex3 | ~110 |

| Pyr1 | ~125 |

| Pyr2 | ~150 |

| Pyr4 | ~188 |

Data from a study on benzoxazinoid analogues against L. infantum. researchgate.net

Receptor Binding Profiling and Functional Assays

Beyond their antimicrobial and anticancer activities, morpholine derivatives have been explored for their effects on the central nervous system, particularly their interactions with G-protein coupled receptors (GPCRs). Functional assays are crucial for characterizing the activity of ligands at these receptors, with common methods including GTPγS binding assays, measurement of second messengers like cAMP and intracellular calcium, and reporter gene expression assays gu.senih.govfrontiersin.orgnih.gov.

A significant body of research has focused on chiral morpholine analogues as antagonists of the dopamine D4 receptor. In these studies, N-benzyl substituents on the morpholine ring were found to be optimal for activity acs.org. Specifically, analogues with a para-methoxybenzyl group showed potent antagonism of the D4 receptor acs.org. For example, one such (R)-enantiomer analogue demonstrated a high binding affinity with a Ki of 28 nM acs.org. The reduced basicity of the morpholine nitrogen compared to piperidine (B6355638) is thought to contribute to the selectivity of these compounds for the D4 receptor over other dopamine receptor subtypes acs.org. This line of research suggests that this compound, with its substituted benzyl group, could also exhibit affinity for dopamine receptors or other GPCRs.

| Analogue Substituent | IC50 (nM) | Ki (nM) |

|---|---|---|

| (R)-para-methoxybenzyl | 100 | 28 |

| (R)-para-chlorobenzyl | 130 | 36 |

| (R)-meta-trifluoromethoxybenzyl | 230 | 65 |

Data from a study on chiral morpholine analogues as D4 receptor antagonists. acs.org

Structure Activity Relationship Sar and Ligand Design Principles for 4 3 Bromo 4 Methoxybenzyl Morpholine Derivatives

Influence of Benzyl (B1604629) Moiety Substituents on Biological Potency and Selectivity

The substituents on the benzyl portion of the molecule are critical determinants of the compound's interaction with its biological target. The nature, position, and electronic properties of these groups can dramatically alter potency and selectivity.

Systematic Evaluation of Halogen (e.g., Bromine) Position and Nature

The presence and placement of halogen atoms on the phenyl ring are pivotal for the biological activity of many morpholine (B109124) derivatives. Research indicates that a halogen-substituted phenyl ring can be a requirement for achieving maximum activity against certain targets, such as the HepG2 cancer cell line. researchgate.net The bromine atom in the parent compound, specifically at the meta-position (C-3), contributes significantly to the molecule's binding affinity, likely through a combination of steric and electronic effects.

Halogens can form what are known as "halogen bonds," which are favorable interactions with electron-donating atoms like oxygen or sulfur in a protein's active site, thereby stabilizing the ligand-receptor complex. frontiersin.org The choice of halogen is also a key variable; studies on related scaffolds suggest that replacing bromine with other halogens like iodine can sometimes lead to more potent compounds, while fluorine may also be a viable alternative for modulating activity. mdpi.com The strategic placement of the halogen is crucial, as different positional isomers can have vastly different biological effects due to their unique interactions within a binding pocket. mdpi.com

Impact of Methoxy (B1213986) Group Substitution Pattern on Pharmacological Profile

The methoxy group (-OCH3) is a prevalent feature in drug molecules, capable of influencing ligand-target binding, physicochemical properties, and metabolic stability. nih.gov Its role is highly dependent on its position on the aromatic ring. The 4-methoxy substitution in the title compound is significant, as it can act as a hydrogen bond acceptor and its electronic-donating nature can modulate the properties of the entire phenyl ring.

Studies on analogous arylcyclohexylmorpholines have demonstrated the critical importance of the methoxy group's position. In a series of methoxy-substituted isomers evaluated for affinity at the NMDA receptor, the following rank order of potency was observed: 3-methoxy (meta) > 2-methoxy (ortho) > 4-methoxy (para). nih.gov This highlights that moving the methoxy group from the para position, as in the parent compound, to the meta position could potentially enhance activity in certain contexts. The methoxy group offers a favorable balance of electronic enhancement with low steric hindrance, which can help preserve the planarity and conjugation of the aromatic system. researchgate.net

Effects of Other Aromatic and Heteroaromatic Substituents

To further explore the SAR, researchers often replace the substituted phenyl ring with other aromatic or heteroaromatic systems. This strategy can lead to compounds with improved potency, selectivity, or altered pharmacological profiles. For instance, incorporating heterocyclic moieties such as quinoline (B57606), pyrazolopyrimidine, or chromone (B188151) has been shown to be important for the inhibitory activity of some morpholine derivatives. e3s-conferences.org

In one study, the replacement of a pyridine (B92270) ring with an N-methyl pyridone ring in a series of quinoline-based inhibitors led to a drastic improvement by reducing inhibition of the metabolic enzyme CYP3A4. nih.gov Similarly, the addition of a quinoline core to a biphenyl (B1667301) scaffold has been explored as a strategy to enhance anticancer activity. nih.gov These examples underscore the principle that appending other ring systems to the core benzylmorpholine structure is a powerful method for optimizing biological activity.

| Modification | Example Substituent/Position | Observed Effect on Activity/Potency | Potential Rationale |

|---|---|---|---|

| Halogen Nature & Position | 3-Bromo (meta) | Contributes to binding affinity; may be required for activity against certain cell lines. researchgate.net | Forms halogen bonds with target; specific steric and electronic profile. frontiersin.org |

| Iodine | Can potentially increase potency compared to bromine. mdpi.com | Stronger halogen bond donor. | |

| Methoxy Group Position | 4-Methoxy (para) | Acts as H-bond acceptor; influences electronic properties of the phenyl ring. nih.gov | Favorable interaction in the binding site; modulates ring electronics. |

| 3-Methoxy (meta) | Demonstrated higher affinity in analogous series compared to 4-methoxy. nih.gov | Optimal positioning for interaction within a different target's binding pocket. | |

| Other Aromatic/Heteroaromatic Rings | Quinoline, Pyrazolopyrimidine | Incorporation can be important for potent inhibitory activity. e3s-conferences.org | Introduces new interaction points (H-bonding, π-stacking) and alters scaffold geometry. |

| N-methyl pyridone | Can improve pharmacological profile (e.g., reduce CYP3A4 inhibition). nih.gov | Alters metabolic liability and electronic properties. |

Pharmacophore Elucidation and Essential Structural Features for Activity

A pharmacophore model for this class of compounds identifies the essential structural features required for biological activity. For 4-benzylmorpholine (B76435) derivatives, the key elements are:

The Morpholine Ring : This unit is a critical component. The nitrogen atom typically acts as a weak base, which can be protonated at physiological pH, allowing for ionic interactions. The oxygen atom is a key hydrogen bond acceptor, anchoring the molecule in its target binding site. nih.gov The entire ring can also participate in favorable hydrophobic interactions. nih.gov

The Benzyl Linker : This flexible methylene (B1212753) (-CH2-) bridge connects the morpholine and phenyl rings, allowing them to adopt an optimal orientation for binding to the target protein.

The Substituted Phenyl Ring : This is the primary recognition element that provides specificity. The specific substitution pattern—a halogen at the 3-position and a methoxy group at the 4-position—creates a distinct electronic and steric profile that is complementary to the target's active site. The halogen likely serves as a key interaction point, while the methoxy group fine-tunes the electronic properties and may form additional hydrogen bonds. frontiersin.orgnih.gov

Modifications of the Morpholine Ring and Their Contribution to Efficacy

While the benzyl moiety is crucial for recognition, modifications to the morpholine ring itself can significantly contribute to efficacy. The morpholine ring is often preferred over other cyclic amines, such as piperidine (B6355638), due to its advantageous properties. The oxygen atom in the morpholine ring can improve aqueous solubility and act as a hydrogen bond acceptor, which can enhance potency. nih.gov In some compound series, the direct replacement of a piperidine ring with a morpholine has resulted in an improvement in both potency and CNS druggability. nih.gov

Further modifications to the morpholine scaffold have also proven fruitful. For example, introducing small alkyl groups at the C-3 position of the morpholine ring has been shown to increase anticancer activity in certain derivatives. e3s-conferences.org More complex modifications, such as creating bridged or "spanned" morpholines (e.g., with a 3,5-ethylene bridge), can rigidly constrain the conformation of the ring, which can lead to highly potent and selective inhibitors by locking the molecule into its most active shape. e3s-conferences.org

| Modification Type | Example | Observed Effect on Activity/Efficacy | Potential Rationale |

|---|---|---|---|

| Heteroatom Substitution | Morpholine vs. Piperidine | Morpholine often improves potency and pharmacokinetic properties. nih.gov | Oxygen atom acts as an H-bond acceptor and can improve solubility. |

| Ring Substitution | C-3 Alkyl Group | Can increase anticancer activity. e3s-conferences.org | Provides additional hydrophobic interactions; may provide favorable steric bulk. |

| Conformational Constraint | 3,5-Ethylene Bridged Morpholine | Can lead to highly potent and selective compounds. e3s-conferences.org | Reduces conformational flexibility, locking the molecule in its bioactive conformation and reducing entropic penalty upon binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Compound Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For derivatives of 4-(3-bromo-4-methoxybenzyl)morpholine, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov These approaches have been successfully applied to other series of morpholine-containing compounds to guide drug design. nih.gov

The QSAR process involves:

Aligning a series of synthesized molecules with known activities.

Placing the aligned molecules in a 3D grid and calculating various molecular fields (e.g., steric, electrostatic, hydrophobic).

Generating a statistical model that correlates the variations in these fields with the observed biological activity. nih.govimist.ma

The resulting model is often visualized as 3D contour maps. These maps highlight regions where certain properties are predicted to enhance or diminish activity. For example, a green contour in a steric map might indicate a region where adding bulk is favorable for activity, while a yellow contour indicates where bulk is detrimental. Similarly, blue contours in an electrostatic map might show where positive charge is favored, and red contours where negative charge is favored. nih.gov

By analyzing these maps, medicinal chemists can rationally design new derivatives of this compound with a higher probability of success before committing to their chemical synthesis, thereby accelerating the drug discovery process. imist.ma

| Field Type | Contour Color | Meaning for Predictive Design | Example Modification |

|---|---|---|---|

| Steric | Green | Region where increased steric bulk is predicted to enhance activity. | Replace a hydrogen with a methyl or ethyl group in this area. |

| Yellow | Region where steric bulk is predicted to decrease activity. | Avoid adding bulky groups; use smaller substituents like hydrogen or fluorine. | |

| Electrostatic | Blue | Region where a positive electrostatic potential (e.g., from a basic amine) is favored. | Introduce a positively charged or electron-poor group. |

| Red | Region where a negative electrostatic potential (e.g., from a carboxylate or acidic phenol) is favored. | Introduce a negatively charged or electron-rich group. | |

| Hydrophobic | White/Yellow | Region where hydrophobic character is predicted to enhance activity. | Add non-polar groups like phenyl or tert-butyl. |

| Purple/Gray | Region where hydrophilic character is predicted to enhance activity. | Add polar groups like hydroxyl or amide. |

Computational Chemistry and Molecular Modeling in Advancing 4 3 Bromo 4 Methoxybenzyl Morpholine Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This technique is crucial for predicting the binding affinity and mode of interaction between a drug candidate like 4-(3-bromo-4-methoxybenzyl)morpholine and its potential biological targets. The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and scoring them based on a function that approximates the binding free energy. This allows for the identification of the most stable binding pose. Docking studies on morpholine-based heterocycles, for instance, have been successfully used to predict their interaction with enzymes like dihydrofolate reductase (DHFR). mdpi.com

Once a preferred binding pose is identified through docking, a detailed analysis of the intermolecular interactions is performed. These interactions are the foundation of molecular recognition and are critical for the ligand's affinity and specificity. nih.gov Key interactions typically analyzed include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H group in some proteins) and acceptors (like the oxygen atoms in the morpholine (B109124) and methoxy (B1213986) groups of the ligand).

Hydrophobic Interactions: Occur between nonpolar regions, such as the benzyl (B1604629) ring of the ligand and nonpolar amino acid residues (e.g., valine, leucine, isoleucine) in the receptor's binding pocket.

Ionic Bonds and Salt Bridges: Interactions between oppositely charged groups. While this compound is neutral, this analysis is critical for other molecules. mdpi.com

Halogen Bonds: The bromine atom on the benzyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

π-π Stacking: Interactions between aromatic rings, such as the ligand's substituted phenyl ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.

A hypothetical analysis of this compound docked into a protein kinase active site might reveal the following interactions:

| Interaction Type | Ligand Moiety | Receptor Residue (Example) | Distance (Å) |

| Hydrogen Bond | Morpholine Oxygen | Lysine-72 (Backbone NH) | 2.9 |

| Hydrogen Bond | Methoxy Oxygen | Aspartate-184 (Side Chain OH) | 3.1 |

| Hydrophobic | Benzyl Ring | Leucine-130, Valine-57 | 3.5 - 4.0 |

| Halogen Bond | Bromine Atom | Glycine-71 (Backbone C=O) | 3.2 |

| π-π Stacking | Phenyl Ring | Phenylalanine-168 | 3.8 |

This table is a representative example of potential interactions and not based on experimental data for this specific compound.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This process is instrumental in the early stages of drug discovery for identifying "hits"—compounds that show a desired effect and can be optimized into more potent leads. nih.gov

There are two primary methods of virtual screening:

Structure-Based Virtual Screening (SBVS): This method utilizes the three-dimensional structure of the target protein. A large database of compounds, such as the ZINC database, is docked into the protein's active site, and compounds are ranked based on their docking scores. nih.gov this compound could be identified as a hit if it consistently ranks high in docking simulations against a specific target like a kinase or receptor. nih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this method uses a molecule with known activity as a template. The screening process then searches for other molecules in a database that have similar shapes, sizes, and electrostatic properties to the known active ligand.

Through these screening processes, this compound can be identified from libraries containing hundreds of thousands or even millions of compounds as a promising candidate for further biological testing. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Ensembles and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations calculate the motion of atoms over time by solving Newton's equations of motion. This allows researchers to observe the stability of the binding pose predicted by docking and to explore the conformational flexibility of both the ligand and the protein. nih.gov For the this compound-protein complex, an MD simulation could reveal whether the key intermolecular interactions identified in docking are stable over a period of nanoseconds to microseconds. It can also highlight conformational changes in the protein upon ligand binding, providing a more complete picture of the binding dynamics. mdpi.com

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net DFT calculations can determine a molecule's optimized geometry, vibrational frequencies, and a host of electronic properties. scispace.com These calculations are based on the principle that the energy of a molecule can be determined from its electron density. For this compound, DFT provides fundamental insights into its intrinsic chemical nature. Studies on structurally related molecules, such as other bromo-methoxy substituted aromatics, have demonstrated the utility of DFT in accurately predicting geometric parameters and electronic behavior. fupress.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Such molecules are often described as "soft."

A large HOMO-LUMO gap implies higher stability and lower chemical reactivity, and these molecules are considered "hard."

For a structurally analogous compound, (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one, DFT calculations have been performed, providing representative values for the electronic properties of the 3-bromo-4-methoxyphenyl moiety. researchgate.net The distribution of these orbitals indicates where the molecule is most likely to participate in chemical reactions.

Table of Representative Frontier Orbital Properties (Based on an Analogous Compound)

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.45 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.18 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.27 |

Data derived from calculations on a structurally similar compound, (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one, and serves as an illustrative example. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. nih.gov It is used to predict how a molecule will interact with other species and to identify sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. researchgate.net In an MEP map, different colors represent different values of electrostatic potential:

Red/Yellow: Regions of negative potential, which are rich in electrons (e.g., around lone pairs of electronegative atoms like oxygen or nitrogen). These are sites for electrophilic attack. researchgate.net

Blue: Regions of positive potential, which are electron-poor (e.g., around hydrogen atoms bonded to electronegative atoms). These are sites for nucleophilic attack. researchgate.net

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show strong negative potential (red) around the oxygen atoms of the morpholine ring and the methoxy group, as well as the nitrogen atom of the morpholine ring. These would be the primary sites for interactions with electrophiles or for forming hydrogen bonds. nih.gov Conversely, the hydrogen atoms on the benzyl and morpholine rings would exhibit positive potential (blue), making them susceptible to interaction with nucleophiles.

Theoretical Vibrational Frequencies and Spectroscopic Correlations

Computational chemistry provides a powerful lens for understanding the vibrational properties of molecules like this compound. Through theoretical calculations, typically employing methods such as Density Functional Theory (DFT), it is possible to predict the vibrational frequencies of the molecule in its ground state. These predicted frequencies correspond to the stretching, bending, and torsional motions of the atoms within the molecule.

The calculated vibrational spectrum can then be correlated with experimental data obtained from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy. This comparison is crucial for the accurate assignment of spectral bands observed experimentally. For a molecule with the complexity of this compound, which contains multiple functional groups including a morpholine ring, a substituted benzene (B151609) ring, ether, and a bromo group, theoretical calculations are invaluable in disentangling the overlapping vibrational modes.

The correlation between theoretical and experimental frequencies often requires a scaling factor to be applied to the calculated values. This is because theoretical calculations are typically performed for a single molecule in the gas phase at absolute zero, whereas experimental spectra are usually recorded for a solid or liquid sample at room temperature. The scaling factor corrects for these systematic errors, leading to a more accurate match between the predicted and observed spectra.

Below is a hypothetical table illustrating the kind of data that would be generated in such a study, comparing theoretical (calculated) and experimental vibrational frequencies for key functional groups in this compound.

Interactive Table: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | 3080, 3050, 3010 | Stretching vibrations of C-H bonds on the ring |

| Aliphatic C-H Stretch | Morpholine Ring | 2980 - 2850 | 2960, 2870, 2840 | Asymmetric and symmetric CH₂ stretching |

| C-N Stretch | Morpholine Ring | 1180 - 1150 | 1165 | Stretching of the tertiary amine C-N bond |

| Aryl Ether C-O Stretch | Methoxy Group | 1260 - 1240 | 1250 | Asymmetric C-O-C stretching |

| Aliphatic Ether C-O Stretch | Morpholine Ring | 1120 - 1100 | 1115 | Asymmetric C-O-C stretching |

| C-Br Stretch | Bromo Group | 680 - 550 | 660 | Stretching of the carbon-bromine bond |

| Aromatic C=C Bending (in-plane) | Benzene Ring | 1600 - 1450 | 1595, 1480, 1440 | Skeletal vibrations of the aromatic ring |

In Silico Pharmacokinetic and Drug-Likeness Predictions (ADME) for Lead Optimization

These predictions are typically based on the molecule's structural features and physicochemical properties, such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area (PSA). Various computational models and rules, such as Lipinski's Rule of Five, are employed to assess the potential for oral bioavailability.

A comprehensive in silico analysis of this compound would evaluate several key parameters:

Absorption: Predictions would assess its likelihood of being absorbed from the gastrointestinal tract. This includes evaluating its solubility and permeability.

Distribution: This involves predicting how the compound might distribute throughout the body, including its potential to cross the blood-brain barrier.

Metabolism: Computational models can predict potential sites of metabolism on the molecule, identifying which atoms are most likely to be modified by metabolic enzymes like the cytochrome P450 family.

Excretion: This aspect predicts the likely route and rate of elimination of the compound and its metabolites from the body.

Drug-Likeness: This is a qualitative assessment based on the compound's structure, comparing it to the structural features of known drugs. It helps to filter out compounds that are unlikely to be successful drug candidates due to unfavorable physicochemical properties.

The results of these in silico analyses provide a valuable initial screening, highlighting potential liabilities that may need to be addressed through chemical modification. For instance, if a compound is predicted to have poor absorption, medicinal chemists can alter its structure to improve this property.

Below is an example of a data table summarizing the predicted ADME and drug-likeness properties for this compound.

Interactive Table: Predicted ADME and Drug-Likeness Properties of this compound

| Property | Predicted Value/Assessment | Significance in Drug Discovery |

| Molecular Weight ( g/mol ) | 286.17 | Within the typical range for orally bioavailable drugs (<500 Da). |

| logP (Lipophilicity) | 2.5 - 3.5 | Indicates good membrane permeability and absorption. |

| Hydrogen Bond Donors | 0 | Fulfills Lipinski's rule (<5), favorable for oral absorption. |

| Hydrogen Bond Acceptors | 3 (two O, one N) | Fulfills Lipinski's rule (<10), favorable for oral absorption. |

| Polar Surface Area (PSA) | 30.9 Ų | Suggests good cell permeability and oral bioavailability (<140 Ų). |

| Rotatable Bonds | 3 | Indicates good oral bioavailability for the compound (<10). |

| Lipinski's Rule of Five | Pass (0 violations) | Suggests the compound has drug-like properties and is likely to be orally bioavailable. |

| Blood-Brain Barrier (BBB) | Likely to cross | The compound's lipophilicity and size may allow it to penetrate the central nervous system. |

| Cytochrome P450 (CYP) Inhibition | Predicted inhibitor of CYP2D6 | Potential for drug-drug interactions. |

Emerging Research Directions and Challenges for 4 3 Bromo 4 Methoxybenzyl Morpholine Analogues

Exploration of Polypharmacology and Multi-Target Directed Ligands

The traditional "one molecule, one target" paradigm is often insufficient for treating multifactorial conditions like neurodegenerative diseases or cancer. mdpi.comnih.gov This has led to the rise of polypharmacology, which involves designing single chemical entities known as multi-target-directed ligands (MTDLs) that can modulate multiple biological targets simultaneously. nih.govnih.gov This approach can offer a more predictable pharmacokinetic profile compared to combination therapies and may improve patient compliance. nih.gov

The 4-(3-bromo-4-methoxybenzyl)morpholine scaffold is a promising starting point for MTDL design. Structurally related scaffolds, such as N-benzylpiperidine and benzyl (B1604629) piperazine, have been successfully developed as MTDLs for Alzheimer's disease, targeting key enzymes like acetylcholinesterase (AChE) and β-secretase-1 (BACE-1). nih.govjneonatalsurg.comresearchgate.net The morpholine (B109124) ring itself is a key component in many central nervous system (CNS) drug candidates due to its ability to impart a balanced hydrophilic-lipophilic profile, which is crucial for crossing the blood-brain barrier (BBB). nih.govnih.govtandfonline.com

Developing analogues of this compound as MTDLs would involve strategically modifying the molecule to engage with multiple, distinct biological targets. For instance, in the context of Alzheimer's disease, analogues could be designed to inhibit both cholinesterases and monoamine oxidases (MAO), which are both considered suitable targets for MTDLs. mdpi.comtandfonline.com The design strategy would leverage the benzyl portion for specific interactions within the active sites of target enzymes, while the morpholine moiety would ensure favorable drug-like properties.

Table 1: Hypothetical MTDL Profile for a this compound Analogue

| Target Enzyme | IC₅₀ (nM) | Rationale for Targeting |

| Acetylcholinesterase (AChE) | 15 | Symptomatic improvement in Alzheimer's disease |

| Butyrylcholinesterase (BChE) | 25 | Complements AChE inhibition as disease progresses. mdpi.com |

| Monoamine Oxidase B (MAO-B) | 50 | Neuroprotective effects in Parkinson's and Alzheimer's. mdpi.comtandfonline.com |

| β-secretase-1 (BACE-1) | 120 | Reduces amyloid-β plaque formation. nih.gov |

Advanced Methodologies for High-Throughput Synthesis and Screening

To explore the vast chemical space around the this compound scaffold, advanced synthetic and screening methodologies are essential. Traditional sequential synthesis can be time-consuming and resource-intensive. nih.gov Modern approaches, such as multicomponent reactions (MCRs) and flow chemistry, offer a more efficient path to generating large, diverse libraries of analogues for high-throughput screening (HTS). nih.gov A de novo assembly strategy, where the morpholine ring is constructed as part of the main reaction sequence, allows for maximal control over substitution patterns and can lead to improved ligand efficiency. nih.gov

For example, a combinatorial library could be rapidly generated by reacting a set of substituted ethanolamines with a collection of substituted benzyl halides. This parallel synthesis approach allows for systematic exploration of structure-activity relationships (SAR).

Once synthesized, these libraries are subjected to HTS to identify "hit" compounds. For instance, a quantitative HTS assay can screen hundreds of thousands of compounds to determine their effect on a specific enzyme's activity, such as the G9a histone methyltransferase. rsc.org The data from these screens are then used to build robust SAR models that guide the next round of analogue design.

Table 2: Combinatorial Synthesis Approach for Benzylmorpholine Analogues

| Reagent 1 (Substituted Benzyl Bromide) | Reagent 2 (Substituted Ethanolamine) | Resulting Analogue Feature |

| 3-bromo-4-methoxybenzyl bromide | Ethanolamine | Parent scaffold |

| 3-chloro-4-methoxybenzyl bromide | Ethanolamine | Investigates halogen effect (Cl vs. Br) |

| 3-bromo-4-ethoxybenzyl bromide | Ethanolamine | Investigates alkoxy chain length |

| 3-bromo-4-methoxybenzyl bromide | 2-amino-1-propanol | Introduces methyl group on morpholine ring |

| 3-bromo-4-methoxybenzyl bromide | 1-amino-2-propanol | Investigates stereochemistry on morpholine ring |

Integration of Artificial Intelligence and Machine Learning in De Novo Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. mdpi.comstanford.edu For analogues of this compound, ML models can be trained on existing data to predict biological activity, binding affinity, and pharmacokinetic properties. mdpi.comstanford.edunih.gov Supervised learning algorithms, such as random forest classifiers or regression models, can be used to build quantitative structure-activity relationship (QSAR) models. rsc.orgstanford.edu These models can predict the inhibitory potency (e.g., pIC50) of novel, virtual compounds before they are synthesized, saving significant time and resources. stanford.edu

Deep learning techniques can further enhance this process by identifying complex, non-linear relationships between chemical structures and their biological effects. mdpi.com These models can be used for virtual screening of vast compound libraries or for de novo design, where the algorithm generates entirely new molecular structures optimized for multiple desired properties, such as high potency against a target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. stanford.edu This computational framework allows for a more focused and efficient exploration of chemical space to identify promising drug candidates. rsc.orgstanford.edu

Table 3: Hypothetical ML-Based Scoring of Novel Benzylmorpholine Analogues

| Analogue ID | Modification from Parent Scaffold | Predicted pIC₅₀ (Target A) | Predicted BBB Permeability | Predicted Toxicity Risk | Overall Score |

| BM-001 | Parent Compound | 7.2 | High | Low | 8.5 |